molecular formula C21H18O6 B2391288 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 858762-56-8

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2391288
CAS No.: 858762-56-8
M. Wt: 366.369
InChI Key: ODRINHLXFDUGIN-GRSHGNNSSA-N
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Description

This compound is a benzofuran derivative featuring a (Z)-configured 2,5-dimethoxybenzylidene group at the 2-position, a ketone at the 3-position, and a cyclopropanecarboxylate ester at the 6-position of the benzofuran core. The cyclopropanecarboxylate ester introduces steric rigidity and may influence metabolic resistance compared to bulkier or more labile esters .

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-14-6-8-17(25-2)13(9-14)10-19-20(22)16-7-5-15(11-18(16)27-19)26-21(23)12-3-4-12/h5-12H,3-4H2,1-2H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRINHLXFDUGIN-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a benzofuran core, a benzylidene moiety, and a cyclopropanecarboxylate group. Its molecular formula is C22H23NO6C_{22}H_{23}NO_6, and it exhibits unique chemical properties due to the presence of multiple functional groups.

Property Value
Molecular FormulaC22H23NO6C_{22}H_{23}NO_6
Molecular Weight393.42 g/mol
IUPAC Name(Z)-2-(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl cyclopropanecarboxylate
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Achieved through cyclization reactions using appropriate precursors.
  • Benzylidene Moiety Introduction : A condensation reaction between a benzofuran derivative and 2,5-dimethoxybenzaldehyde under basic conditions.
  • Cyclopropanecarboxylate Attachment : Nucleophilic substitution where the benzofuran derivative reacts with cyclopropanecarboxylic acid derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The structural features allow for:

  • π-π Interactions : The benzofuran core can engage in π-π stacking with aromatic residues in proteins.
  • Hydrogen Bonding : The cyclopropanecarboxylate group can form hydrogen bonds with amino acid side chains in target proteins.

These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The compound's unique structural features may contribute to its efficacy in inhibiting tumor growth.

Antimicrobial Effects

Studies have suggested that related compounds possess antimicrobial properties. The presence of the benzofuran and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor activity of related benzofuran derivatives against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
  • Antimicrobial Assessment : In another study, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating effective antimicrobial action .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituents significantly alter electronic and steric properties. Key analogs include:

Compound Name Benzylidene Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-Dimethoxy Cyclopropanecarboxylate C₂₁H₂₀O₇* 408.38 Balanced electron donation; rigid cyclopropane ester
[(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-...] 2,3,4-Trimethoxy Cyclopropanecarboxylate C₂₃H₂₂O₇ 410.42 Enhanced electron donation; increased steric bulk from trimethoxy groups
[(2Z)-2-(4-Cyanobenzylidene)-... Methanesulfonate] 4-Cyano Methanesulfonate C₂₂H₁₇N₃O₃S 403.45 Electron-withdrawing cyano group; polar sulfonate ester
[(2Z)-2-(2,5-Dimethoxybenzylidene)-... Isobutyrate] 2,5-Dimethoxy Isobutyrate C₂₃H₂₂O₇ 410.42 Bulky isobutyrate ester; higher lipophilicity

*Inferred based on structural similarity to .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 2,5-dimethoxy groups provide moderate electron donation, whereas analogs with cyano substituents (e.g., 4-cyano in ) exhibit electron-withdrawing effects, which may reduce resonance stability .

Ester Group Modifications

The ester group at the 6-position influences lipophilicity, metabolic stability, and intermolecular interactions:

Ester Type Example Compound Key Properties
Cyclopropanecarboxylate Target Compound High rigidity; moderate lipophilicity; potential resistance to esterase hydrolysis
Methanesulfonate Compound Polar, hydrophilic; may improve aqueous solubility but reduce membrane permeability
Isobutyrate Compound Bulky, lipophilic; enhances lipid solubility but may increase metabolic clearance
2,6-Dimethoxybenzoate Compound Aromatic ester with additional methoxy groups; may enhance π-π stacking interactions

Comparison :

  • The target compound’s cyclopropanecarboxylate balances rigidity and lipophilicity, whereas bulkier esters (e.g., isobutyrate) prioritize lipid solubility at the expense of metabolic stability. Polar esters like methanesulfonate () improve solubility but limit bioavailability .

Core Structure Modifications

  • Benzofuran vs. Thiazolo-Pyrimidine: Compounds in feature thiazolo-pyrimidine cores, which are structurally distinct from benzofurans.

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